molecular formula C23H28FNO4 B5200820 ethyl 4-(3-fluorobenzyl)-1-(3-hydroxy-4-methoxybenzyl)-4-piperidinecarboxylate

ethyl 4-(3-fluorobenzyl)-1-(3-hydroxy-4-methoxybenzyl)-4-piperidinecarboxylate

Cat. No.: B5200820
M. Wt: 401.5 g/mol
InChI Key: JFRYTHFUTWYWOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-(3-fluorobenzyl)-1-(3-hydroxy-4-methoxybenzyl)-4-piperidinecarboxylate is an organic compound that belongs to the family of piperidinecarboxylates. It is a synthetic molecule that has been extensively studied in scientific research for its potential applications in various fields. The purpose of

Mechanism of Action

The mechanism of action of ethyl 4-(3-fluorobenzyl)-1-(3-hydroxy-4-methoxybenzyl)-4-piperidinecarboxylate is not fully understood. However, it is believed to act as an inhibitor of certain enzymes involved in biological processes. It has been shown to inhibit the activity of histone deacetylases, which are enzymes involved in the regulation of gene expression. It has also been shown to inhibit the activity of lysine-specific demethylase 1, which is involved in the epigenetic regulation of gene expression.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by inhibiting the activity of histone deacetylases. It has also been shown to have anti-inflammatory effects by inhibiting the activity of certain enzymes involved in the inflammatory response.

Advantages and Limitations for Lab Experiments

One of the main advantages of ethyl 4-(3-fluorobenzyl)-1-(3-hydroxy-4-methoxybenzyl)-4-piperidinecarboxylate is its potential as a chemical probe for the investigation of biological processes. It has also been shown to have potential as a therapeutic agent for the treatment of various diseases. However, one of the limitations of this compound is its potential toxicity, which may limit its use in certain applications.

Future Directions

There are several future directions for the study of ethyl 4-(3-fluorobenzyl)-1-(3-hydroxy-4-methoxybenzyl)-4-piperidinecarboxylate. One direction is the investigation of its potential as a therapeutic agent for the treatment of various diseases. Another direction is the investigation of its potential as a chemical probe for the investigation of biological processes. Additionally, the development of new synthesis methods and the investigation of its potential toxicity are also important future directions for the study of this compound.

Synthesis Methods

The synthesis of ethyl 4-(3-fluorobenzyl)-1-(3-hydroxy-4-methoxybenzyl)-4-piperidinecarboxylate involves the reaction of 4-piperidone hydrochloride, 3-fluorobenzyl bromide, 3-hydroxy-4-methoxybenzaldehyde, and ethyl chloroformate in the presence of a base. The reaction occurs in two steps, which involve the formation of an intermediate and subsequent esterification. The final product is obtained through purification by column chromatography.

Scientific Research Applications

Ethyl 4-(3-fluorobenzyl)-1-(3-hydroxy-4-methoxybenzyl)-4-piperidinecarboxylate has been extensively studied for its potential applications in various fields of scientific research. One of the main applications of this compound is in the field of medicinal chemistry, where it has been investigated for its potential as a therapeutic agent for the treatment of various diseases. It has also been studied for its potential as a chemical probe for the investigation of biological processes.

Properties

IUPAC Name

ethyl 4-[(3-fluorophenyl)methyl]-1-[(3-hydroxy-4-methoxyphenyl)methyl]piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28FNO4/c1-3-29-22(27)23(15-17-5-4-6-19(24)13-17)9-11-25(12-10-23)16-18-7-8-21(28-2)20(26)14-18/h4-8,13-14,26H,3,9-12,15-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFRYTHFUTWYWOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCN(CC1)CC2=CC(=C(C=C2)OC)O)CC3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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